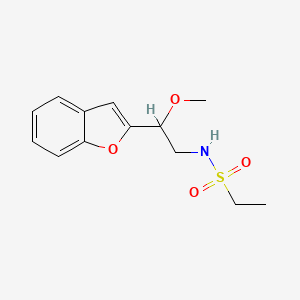

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKQAJNEKDNOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Another method involves the use of proton quantum tunneling to construct the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields. This method involves the use of microwave irradiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as anti-tumor or antibacterial activity .

Comparison with Similar Compounds

MAO-B Inhibitors with Benzofuran/Thiophene Scaffolds

Key Compounds :

- (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 23)

- (E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 24)

| Parameter | Target Compound | Compound 23 | Compound 24 |

|---|---|---|---|

| Core Structure | Benzofuran + ethanesulfonamide | Benzofuran + thiosemicarbazide | Benzothiophene + thiosemicarbazide |

| MAO-B IC₅₀ (µM) | Not reported | 0.042 | 0.056 |

| Inhibition Type | Not reported | Reversible, non-competitive | Reversible, non-competitive |

| Ki (µM) | Not reported | 0.035 | 0.046 |

| Cytotoxicity | Not reported | Non-cytotoxic | Non-cytotoxic |

Structural Insights :

- The methoxyethyl group in all three compounds is critical for MAO-B inhibition, as demonstrated by SAR studies .

- Benzofuran (Compound 23) shows superior activity over benzothiophene (Compound 24), suggesting aromatic heterocycle polarity and π-stacking interactions influence potency .

- The target compound replaces the thiosemicarbazide group with ethanesulfonamide, which may alter binding kinetics due to differences in hydrogen-bonding capacity and steric effects.

Sulfonamide Derivatives with Varied Substituents

Key Compounds :

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()

- N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide ()

- N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide ()

Structural Insights :

Piperidine- and Triazine-Based Sulfonamides

Key Compounds :

- N-(2-(Benzofuran-2-yl)-2-Methoxyethyl)-1-(Methylsulfonyl)piperidine-4-Carboxamide ()

- Triflusulfuron Methyl Ester ()

Structural Insights :

- The piperidine-carboxamide group in introduces a rigid, cyclic amine structure absent in the target compound, which could improve blood-brain barrier penetration for CNS targets.

- Triflusulfuron methyl ester () belongs to the sulfonylurea herbicide class, highlighting the diversity of sulfonamide applications. The target compound’s benzofuran and methoxyethyl groups differentiate it from agricultural chemicals.

Data Gaps :

- No explicit data on the target compound’s IC₅₀, cytotoxicity, or kinetic parameters.

- Limited information on its synthesis, stability, or industrial applications.

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide is a compound that belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a variety of biological activities such as:

- Anti-tumor

- Antibacterial

- Anti-oxidative

- Anti-viral

These activities stem from their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran ring structure allows for modulation of enzyme activity and receptor interactions, potentially leading to the inhibition of tumor growth or bacterial proliferation. This interaction can result in various pharmacological effects, making it a candidate for therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anti-tumor potential of benzofuran derivatives. For instance, a study evaluating a series of benzofuran compounds demonstrated significant cytotoxic effects against various cancer cell lines. The compound this compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antibacterial Properties

The antibacterial activity of this compound has been investigated against several bacterial strains. Preliminary results indicate that it exhibits selective antibacterial effects primarily against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined, showing effectiveness comparable to established antibacterial agents .

Data Table: Biological Activity Summary

Case Studies

- Case Study on Anticancer Activity : A study conducted on the efficacy of this compound against breast cancer cells indicated that treatment led to a significant reduction in cell viability, with mechanistic studies suggesting that apoptosis was mediated through mitochondrial pathways.

- Case Study on Antibacterial Effects : Another investigation focused on the antibacterial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a notable reduction in bacterial load in treated cultures compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.